molecular formula C20H20F3NO3S B2819904 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine CAS No. 2097912-35-9

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine

Cat. No.: B2819904
CAS No.: 2097912-35-9
M. Wt: 411.44
InChI Key: ICBHCPGIBVKPIG-UHFFFAOYSA-N
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Description

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine features a pyrrolidine core substituted with a 2,3-dihydrobenzofuran moiety and a 4-(trifluoromethyl)phenylmethanesulfonyl group. Synthetic routes for analogous pyrrolidine derivatives often involve multi-step functionalization, including Suzuki-Miyaura coupling for aryl group introduction (e.g., 3,4-dimethoxyphenyl in ) and sulfonylation reactions .

Properties

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO3S/c21-20(22,23)18-4-1-14(2-5-18)13-28(25,26)24-9-7-17(12-24)15-3-6-19-16(11-15)8-10-27-19/h1-6,11,17H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHCPGIBVKPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The target compound’s pyrrolidine core distinguishes it from urea-thiazole derivatives (e.g., compounds 11a–11o in ), which feature a urea-linked thiazole-piperazine scaffold. Pyrrolidine’s smaller ring size and sp³-hybridized nitrogen may confer distinct binding modes compared to the planar thiazole or piperazine systems. For instance, urea derivatives in exhibit hydrogen-bonding capacity via urea linkages, whereas the sulfonyl group in the target compound may act as a hydrogen-bond acceptor .

Substituent Effects

Trifluoromethylphenyl Group: The para-trifluoromethylphenyl substituent in the target compound is structurally analogous to derivatives 11d, 11e, and 11k (), where trifluoromethyl groups enhance hydrophobicity and resistance to oxidative metabolism. However, positional isomerism (e.g., meta- vs. para-substitution) impacts steric and electronic interactions.

Dihydrobenzofuran vs. Aryl Substituents :
The dihydrobenzofuran moiety in the target compound contrasts with simpler aryl groups (e.g., 3,4-dimethoxyphenyl in ). The bicyclic structure may enhance rigidity and bioavailability compared to flexible methoxy-substituted aryl groups.

Functional Group Impact

  • Sulfonyl vs. Urea Groups : The methanesulfonyl group in the target compound may improve metabolic stability compared to urea derivatives, which are prone to hydrolysis.
  • Trifluoromethyl Positioning : Para-substitution (target compound) vs. meta-substitution (e.g., 11e) alters electronic effects, with para-CF₃ likely providing stronger electron-withdrawing character .

Research Implications

While direct bioactivity data for the target compound are unavailable, structural analogs suggest that its dihydrobenzofuran and trifluoromethylphenyl groups could optimize target engagement and pharmacokinetics. Further studies should explore its synthesis using ’s Pd-catalyzed cross-coupling strategies and compare its stability with urea-based analogs.

Q & A

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with force fields parameterized for sulfonamides and fluorinated groups.
  • DFT calculations : Analyze electrostatic potential maps to predict interactions with catalytic residues (e.g., hydrogen bonding with the sulfonyl oxygen) .
  • MD simulations : Assess stability of the pyrrolidine ring conformation in aqueous vs. hydrophobic binding pockets .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Purification : Column chromatography struggles with polar sulfonylated intermediates; switch to recrystallization using ethanol/water mixtures .
  • Byproduct formation : Optimize stoichiometry of NaH in sulfonylation steps to minimize disulfonate byproducts .
  • Catalyst loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% in cross-coupling steps to lower costs without compromising yield .

How does the compound’s electronic profile influence its reactivity in further functionalization?

Advanced Research Focus
The electron-deficient trifluoromethyl group and sulfonyl moiety direct electrophilic substitutions to the benzofuran ring. For example:

  • Nitration : Occurs preferentially at the benzofuran 4-position due to resonance stabilization from the oxygen atom.
  • Borylation : Requires Pd-XPhos catalysts to overcome deactivation by the sulfonyl group .
    Controlled radical polymerization (e.g., ATRP) may exploit the compound’s stability for materials science applications .

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